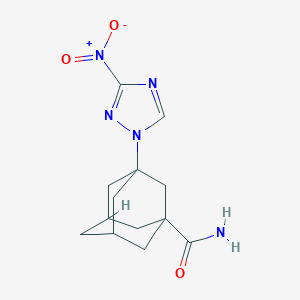
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as NTBC, is a potent inhibitor of the tyrosine pathway. It is used in scientific research to study the metabolic pathway and the effects of inhibiting it. NTBC has been found to have a wide range of applications in the field of biochemistry and physiology.
Wirkmechanismus
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine pathway. This inhibition leads to a decrease in the production of toxic metabolites that are associated with HT1.
Biochemical and Physiological Effects:
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in the blood of HT1 patients. It has also been found to improve liver function and reduce the risk of liver cancer in these patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in lab experiments is its specificity for the tyrosine pathway. This allows researchers to study the effects of inhibiting this pathway without interfering with other metabolic processes. However, one limitation of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the use of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in scientific research. One direction is the study of its effects on other metabolic pathways. Another direction is the development of more potent and selective inhibitors of the tyrosine pathway. Additionally, the use of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in combination with other drugs may have synergistic effects on the treatment of HT1 and other metabolic disorders.
Synthesemethoden
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can be synthesized using several methods. One of the most common methods involves the reaction of 3-nitro-1H-1,2,4-triazole with adamantanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been widely used in scientific research to study the tyrosine pathway and its role in various physiological processes. It has been found to be particularly useful in the study of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of tyrosine.
Eigenschaften
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c14-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)17-7-15-11(16-17)18(20)21/h7-9H,1-6H2,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJZBOUNGMDLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5632010 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)



